molecular formula C19H25FN2O3S B2855376 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 1324230-17-2

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2855376
CAS No.: 1324230-17-2
M. Wt: 380.48
InChI Key: VQEVUHLNAWYGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a 1-(4-fluorophenyl)cyclopropanecarboxamide scaffold, a structure recognized in scientific literature for its potential in developing therapeutic agents . The integration of the piperidine ring, a common motif in pharmacology, further enhances its utility as a versatile building block for constructing more complex molecules . The specific inclusion of a cyclopropylsulfonyl group attached to the piperidine nitrogen is a strategic modification often explored to fine-tune a compound's physicochemical properties, such as metabolic stability and membrane permeability, which are critical parameters in lead optimization studies. Researchers can leverage this high-purity compound as a key intermediate in developing novel bioactive molecules. Its structure suggests potential applicability in projects targeting G-protein coupled receptors (GPCRs) or other enzymatic systems, given that similar structural components have been investigated for their activity at various biological targets . For instance, compounds with the 4-fluorophenyl and piperidine motifs have been studied for their interactions with the 5-HT2A serotonin receptor , while cyclopropanecarboxamide derivatives have been explored as inhibitors in other biological contexts, such as osteoclast differentiation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3S/c20-16-3-1-15(2-4-16)19(9-10-19)18(23)21-13-14-7-11-22(12-8-14)26(24,25)17-5-6-17/h1-4,14,17H,5-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEVUHLNAWYGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound belongs to a class of cyclopropane derivatives that have shown promise in various pharmacological applications, including anti-cancer properties. The unique structural features of cyclopropane rings contribute to enhanced binding affinity and metabolic stability, making them attractive candidates for drug development.

2. Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Cyclopropylsulfonyl piperidine and 4-fluorophenyl derivatives.
  • Reagents : Acid chlorides or anhydrides for amide formation.
  • Conditions : Standard organic synthesis techniques including reflux or microwave-assisted reactions.

The resulting compound is characterized by a rigid cyclopropane structure that imparts distinct electronic properties beneficial for biological activity.

3.1 Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of phenylcyclopropane carboxamide inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxicity at effective doses .

The proposed mechanism involves the inhibition of specific cellular pathways crucial for cancer cell proliferation. The interaction with cyclin-dependent kinases (CDKs) has been highlighted as a potential target, leading to cell cycle arrest and apoptosis in cancer cells .

4. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Addition of halogen substituentsEnhanced binding affinity and potency
Variation in the piperidine ringAltered metabolic stability and selectivity
Changes in the cyclopropane substituentImpact on lipophilicity and cellular uptake

These findings underscore the importance of optimizing chemical structure to enhance therapeutic efficacy.

5. Case Studies

Several studies have highlighted the potential of cyclopropane-based compounds in cancer therapy:

  • Study 1 : A series of phenoxyacetyl-cyclopropanamide derivatives were synthesized and screened for antiproliferative activity against multiple cancer cell lines, demonstrating significant efficacy with low cytotoxicity .
  • Study 2 : The compound was tested in vivo using animal models with induced tumors, showing promising results in reducing tumor size without significant side effects.

6. Conclusion

This compound represents a compelling candidate for further investigation in cancer therapeutics. Its unique structural features contribute to its biological activity, particularly its ability to inhibit cancer cell proliferation while minimizing cytotoxic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Pharmacological Features of Key Analogs
Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Pharmacological Properties
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide - 4-Fluorophenyl substituent
- Cyclopropylsulfonyl on piperidine
~437.5* Hypothesized high μ-opioid affinity; potential enhanced metabolic stability
Fentanyl (N-Phenyl-N-[1-(2-phenethyl)piperidin-4-yl]propanamide) - Phenyl substituent
- Phenethyl on piperidine
336.5 High μ-opioid affinity; rapid onset, short duration
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) - Cyclopropanecarboxamide backbone
- Phenethyl on piperidine
377.5 ~4–10× potency of morphine; associated with high respiratory depression risk

*Calculated based on structural formula.

Key Differences and Implications

Piperidine Substitution: The cyclopropylsulfonyl group in the target compound replaces the phenethyl group in fentanyl and cyclopropylfentanyl. Gupta et al. (2013) demonstrated that bulky 1-substituents on piperidine (e.g., phenethyl) increase lipophilicity and blood-brain barrier penetration, enhancing potency. The cyclopropylsulfonyl group’s steric and electronic effects may modulate this property .

Aromatic Ring Modifications: The 4-fluorophenyl group in the target compound vs. Fluorine substitution is a common strategy to enhance bioavailability and selectivity in opioid analogs .

Safety and Toxicity :

  • Cyclopropylfentanyl has been linked to fatal overdoses due to high potency and respiratory depression . The target compound’s structural differences (e.g., fluorophenyl, sulfonyl group) may alter its safety profile, though in vitro studies are needed to confirm this.

Research Findings and Hypotheses

  • Receptor Binding : Molecular modeling suggests the 4-fluorophenyl group enhances μ-opioid receptor interactions via hydrophobic and electrostatic interactions, similar to carfentanil’s fluorinated tail .
  • Potency Estimates : Based on structural analogs, the target compound’s potency is hypothesized to exceed morphine but remain below carfentanil (~100× morphine).

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound contains a cyclopropane-carboxamide core linked to a piperidine-sulfonyl group and a 4-fluorophenyl substituent . The cyclopropane ring introduces steric strain, potentially enhancing binding affinity to rigid biological targets, while the sulfonyl group on the piperidine moiety improves solubility and metabolic stability. The 4-fluorophenyl group may engage in π-π stacking or hydrophobic interactions with aromatic residues in target proteins .

Methodological Insight : To assess structural contributions, researchers can synthesize analogs with modified substituents (e.g., replacing cyclopropane with cyclohexane) and compare bioactivity via in vitro assays (e.g., enzyme inhibition assays or receptor binding studies).

Q. What are common synthetic strategies for this compound?

Synthesis typically involves:

Cyclopropane-carboxamide formation : Reacting 1-(4-fluorophenyl)cyclopropanecarboxylic acid with a coupling agent (e.g., HATU) and a piperidinylmethyl amine intermediate.

Piperidine sulfonylation : Treating the piperidine intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM).

Purification : Column chromatography or recrystallization to isolate the final product .

Key Challenge : Optimizing reaction yields for the sulfonylation step, as steric hindrance from the cyclopropyl group may reduce reactivity.

Q. How can researchers confirm the stability of the cyclopropane ring under physiological conditions?

Analytical Approach :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC or LC-MS.
  • Computational modeling : Use DFT calculations to predict bond dissociation energies of the cyclopropane ring .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?

Methodology :

  • Standardize assay conditions : Ensure consistency in buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .
  • Control for batch variability : Characterize compound purity (≥95% via HPLC) and confirm stereochemistry (if applicable) using X-ray crystallography or NOESY NMR .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising potency?

Approaches :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
  • Solubility enhancement : Replace the sulfonyl group with a polar substituent (e.g., hydroxyl) or employ co-solvents (e.g., PEG 400) .
  • Metabolic stability : Conduct microsomal stability assays to identify vulnerable sites (e.g., piperidine N-dealkylation) and introduce blocking groups (e.g., methyl substituents) .

Q. How can computational methods predict off-target interactions?

Workflow :

Molecular docking : Screen against databases like ChEMBL or PDB using software (e.g., AutoDock Vina).

Pharmacophore modeling : Identify shared features with known ligands of unintended targets (e.g., serotonin receptors).

Machine learning : Train models on toxicity datasets (e.g., Tox21) to flag structural alerts .

Q. What experimental designs address low yield in multi-step synthesis?

Optimization Tactics :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst) systematically to identify optimal conditions .
  • Flow chemistry : Improve heat/mass transfer in sulfonylation steps using microreactors .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

SAR Framework :

  • Core modifications : Compare analogs with varying ring sizes (e.g., cyclobutane vs. cyclopropane) to assess strain effects.
  • Substituent screening : Test halogenated (Cl, Br) or electron-donating (OCH₃) groups on the phenyl ring for enhanced binding .
  • Piperidine substitutions : Evaluate N-alkyl vs. N-sulfonyl groups for metabolic stability .

Data Contradiction Example :
If one study reports potent kinase inhibition while another shows no activity, reconcile results by:

  • Verifying compound integrity (e.g., NMR for degradation products).
  • Repeating assays with identical kinase isoforms and ATP concentrations .

Q. Key Tables

Structural Feature Functional Role References
Cyclopropane-carboxamideEnhances rigidity for target complementarity
Piperidine-sulfonyl groupImproves solubility and metabolic stability
4-Fluorophenyl substituentFacilitates hydrophobic/π-π interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.